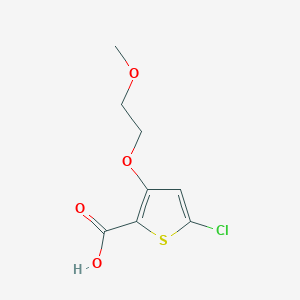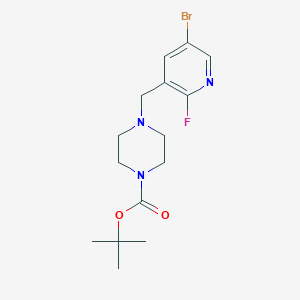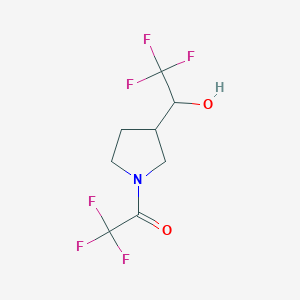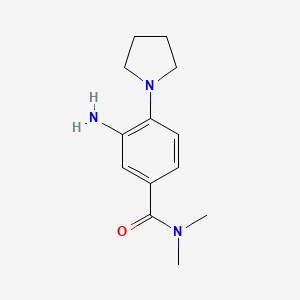
1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a bromine atom, a cyclobutoxy group, and an ethanamine moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 4-cyclobutoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with ethanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets involved can vary based on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloro-4-cyclobutoxyphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
1-(3-Fluoro-4-cyclobutoxyphenyl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
1-(3-Iodo-4-cyclobutoxyphenyl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
1-(3-Bromo-4-cyclobutoxyphenyl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogens.
Propriétés
Formule moléculaire |
C12H16BrNO |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
1-(3-bromo-4-cyclobutyloxyphenyl)ethanamine |
InChI |
InChI=1S/C12H16BrNO/c1-8(14)9-5-6-12(11(13)7-9)15-10-3-2-4-10/h5-8,10H,2-4,14H2,1H3 |
Clé InChI |
FRYJVOWEQLHHGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)OC2CCC2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)


![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)









